Home > Products > Screening Compounds P119124 > (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine
(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine -

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine

Catalog Number: EVT-281756
CAS Number:
Molecular Formula: C9H8Cl2N2O
Molecular Weight: 231.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel selective agonist of the trace amine-associated receptor 1 (TAAR1)
RO5203648 is a TAAR1 partial agonist (Trace amine-associated receptor 1). RO5203648 showed high affinity and potency at TAAR1, high selectivity versus other targets, and favorable pharmacokinetic properties. RO5203648 increased the firing frequency of dopaminergic and serotonergic neurons in the ventral tegmental area and the dorsal raphe nucleus, respectively. RO5203648 demonstrated clear antipsychotic- and antidepressant-like activities as well as potential anxiolytic-like properties.
Overview

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine, also known as RO5203648, is a synthetic compound recognized as a selective partial agonist of the trace amine-associated receptor 1 (TAAR1). This compound has garnered attention for its potential applications in neuroscience and pharmacology, particularly in the modulation of neurotransmitter systems and its implications in treating neuropsychiatric disorders such as addiction and depression. The compound's unique structural features contribute to its biological activity and make it a subject of interest for scientific research.

Source and Classification

The compound is classified under the category of oxazole derivatives, specifically dihydrooxazole amines. It is synthesized through various chemical processes that involve the manipulation of aromatic and aliphatic amines. The compound's IUPAC name reflects its complex structure, which includes dichlorophenyl and oxazole functionalities.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-4-(3,4-dichlorophenyl)-4,5-dihydrooxazol-2-amine involves several key steps:

  1. Preparation of Intermediates: The synthesis typically begins with the formation of key intermediates, which are then subjected to further reactions. For instance, starting materials like 3,4-dichlorophenyl derivatives are reacted with appropriate amines under controlled conditions to yield the desired oxazole structure.
  2. Cyclization Reaction: A crucial step in the synthesis involves cyclization, where the dihydrooxazole ring is formed. This can be accomplished through reactions involving isocyanates or other electrophilic species that facilitate the closure of the ring structure.
  3. Purification: Following synthesis, the compound is purified using techniques such as column chromatography to isolate the target product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine has a molecular formula of C9H8Cl2N2O. The structural features include:

  • Dihydrooxazole Ring: A five-membered ring containing both nitrogen and oxygen atoms.
  • Chlorophenyl Substitution: The presence of a 3,4-dichlorophenyl group at one position enhances its lipophilicity and biological activity.

The InChI representation for this compound is:

InChI 1S C9H8Cl2N2O c10 6 2 1 5 3 7 6 11 8 4 14 9 12 13 8 h1 3 8H 4H2 H2 12 13 t8 m1 s1\text{InChI 1S C9H8Cl2N2O c10 6 2 1 5 3 7 6 11 8 4 14 9 12 13 8 h1 3 8H 4H2 H2 12 13 t8 m1 s1}

The InChI Key is HGGPGNSCBBAGJN-MRVPVSSYSA-N.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine can undergo various chemical reactions:

  1. Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
  2. Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction to form different derivatives.
  3. Cyclization: Further cyclization reactions can modify the dihydrooxazole ring structure.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and various catalysts that facilitate cyclization or substitution processes.

Mechanism of Action

The mechanism of action for (S)-4-(3,4-dichlorophenyl)-4,5-dihydrooxazol-2-amine primarily involves its interaction with TAAR1 receptors. Upon binding to these receptors:

  • It modulates neurotransmitter release, particularly affecting dopaminergic and glutamatergic systems.
  • This modulation can influence behavioral responses related to addiction and reward pathways in the brain.

Research indicates that activation of TAAR1 by this compound may lead to decreased stimulant-induced behaviors in animal models, suggesting its potential utility in treating substance use disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic amine groups.

Relevant data from studies indicate that careful handling is necessary due to potential reactivity with other chemical species.

Applications

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine has several scientific applications:

  1. Neuroscience Research: Used as a tool to investigate the role of TAAR1 in neurotransmitter modulation.
  2. Pharmacological Studies: Explored for therapeutic potential in treating neuropsychiatric disorders such as depression and addiction.
  3. Drug Development: Serves as a lead compound for synthesizing new pharmacological agents targeting TAAR1.

The ongoing research into this compound highlights its significance in understanding complex neurobiological processes and developing novel treatments for mental health disorders.

Introduction to (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine (commonly designated RO5203648 in its dihydrochloride salt form) represents a structurally optimized oxazole derivative with significant neuropharmacological properties. This chiral molecule has emerged as a pivotal research tool in neuroscience due to its selective interaction with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor implicated in the regulation of monoaminergic systems. The compound's unique structural features—including its stereospecific configuration, hydrogen-bonding capable oxazoline ring, and dichlorinated aromatic system—enable precise molecular interactions within biological targets. Originally developed to explore TAAR1's therapeutic potential, this compound has demonstrated compelling effects in preclinical models of psychiatric disorders and substance abuse, positioning it as a prototype for novel neurotherapeutic development [5] [4].

Nomenclature and Structural Identification

The systematic IUPAC name (S)-4-(3,4-dichlorophenyl)-4,5-dihydrooxazol-2-amine precisely defines the compound's molecular architecture, specifying the chiral center at position 4 with S-configuration, the 3,4-dichloro-substituted phenyl ring at C4, and the 2-amino group on the oxazoline heterocycle. Key identifiers include:

  • CAS Registry Number: 1043491-54-8 (free base)
  • Molecular Formula: C₉H₈Cl₂N₂O
  • Molecular Weight: 231.08 g/mol (free base); 303.99 g/mol (dihydrochloride salt) [2] [5] [7]

Table 1: Structural Identifiers and Chemical Descriptors

Identifier TypeSpecification
Systematic Name(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine
Canonical SMILESNC1=NC@HC1=CC(=C(C=C1)Cl)Cl
InChI KeyHGGPGNSCBBAGJN-MRVPVSSYSA-N
Chiral Centers1 (S-configuration)
Hydrogen Bond Donors2 (NH₂ and N-H)
Hydrogen Bond Acceptors3 (oxazoline N and O, amino N)

The core structure comprises a 4,5-dihydrooxazole (oxazoline) ring with C4 bearing the chiral center connected to the 3,4-dichlorophenyl substituent. This planar aromatic system provides hydrophobic character while the chlorine atoms induce electron-withdrawing effects that influence electronic distribution and binding interactions. The oxazoline nitrogen participates in hydrogen bonding, while the 2-amino group serves as both hydrogen bond donor and acceptor—properties essential for receptor recognition [1] [7].

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the S-configuration at the C4 stereocenter is pharmacologically essential. The dihydrooxazole ring adopts a half-chair conformation, with the phenyl ring positioned pseudo-equatorially to minimize steric strain. This specific orientation creates a three-dimensional pharmacophore complementary to the TAAR1 binding pocket [1].

Historical Context and Discovery

The compound emerged from targeted medicinal chemistry efforts at Hoffmann-La Roche, first appearing in patent literature (US8604061B2) in 2013 as a TAAR1-selective partial agonist. This patent detailed novel 2-aminooxazoline derivatives exhibiting high affinity for TAAR1, with (S)-4-(3,4-dichlorophenyl) variant identified as a lead candidate due to its exceptional receptor selectivity and favorable pharmacokinetic properties [1].

Table 2: Key Developmental Milestones

YearDevelopment MilestoneResearch Context
2011Initial synthesis and screeningPatent priority data (US8604061B2)
2012First public disclosure of neuropharmacological profileTAAR1 partial agonism established (Revel et al.)
2013Detailed behavioral characterizationCocaine and methamphetamine modulation studies
2015Species comparison studiesHuman vs. rodent TAAR1 activation profiling

The compound's development coincided with growing recognition of TAAR1's therapeutic potential for neuropsychiatric conditions. Prior to its discovery, research relied primarily on endogenous trace amines (e.g., β-phenethylamine) or non-selective amphetamine derivatives as TAAR1 ligands. RO5203648 represented the first well-characterized, selective synthetic ligand suitable for probing TAAR1's physiological roles and therapeutic applications. Preclinical validation studies published in 2012 demonstrated its ability to modulate dopamine neurotransmission and exhibit antipsychotic-like properties without inducing motor side effects typical of dopamine D2 antagonists, establishing its translational promise [5] [4].

Classification Within Oxazole Derivatives

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine belongs to the 2-amino-4,5-dihydrooxazole subclass, characterized by a partially saturated oxazole core with an exocyclic amine at C2. This classification distinguishes it from:

  • Aromatic oxazoles: Fully unsaturated systems (e.g., antibacterial agent oxacillin)
  • Oxadiazoles: Contain additional nitrogen (e.g., antitubercular agent)
  • Benzoxazoles: Fused benzene-oxazole systems (e.g., antioxidative agents) [3] [10]

Table 3: Positioning Within Oxazole Therapeutic Agents

Oxazole SubclassRepresentative AgentsKey Therapeutic ApplicationsStructural Distinctions from RO5203648
4,5-DihydrooxazolesRO5203648, ToloxatoneNeuropharmacology, AntidepressantsReference compound
Aromatic OxazolesOxacillin, SulfisoxazoleAntibacterialsFully unsaturated ring; no chiral center
OxadiazolesRaltegravirAntiviral (HIV integrase inhibitor)Additional ring nitrogen atom
BenzoxazolesFlunoxaprofenAnti-inflammatoryFused benzene-oxazole system

The compound exhibits three distinctive pharmacophoric elements:

  • The chiral 4-aryl substituent (3,4-dichlorophenyl) provides hydrophobic bulk and electron-deficient π-system for receptor recognition
  • The partially saturated oxazoline ring enhances conformational rigidity versus fully saturated counterparts while retaining hydrogen-bonding capability
  • The 2-amino group serves as a critical hydrogen-bond donor/acceptor moiety essential for TAAR1 activation [1] [3]

Functionally, oxazole derivatives demonstrate remarkable target promiscuity across therapeutic areas—antibacterial (linezolid), antiviral (raltegravir), and anticancer applications. RO5203648 exemplifies the neuropharmacological utility of this scaffold, leveraging its hydrogen-bonding capacity and stereochemical precision for selective GPCR modulation. The 4,5-dihydro modification increases stability versus aromatic oxazoles while preserving directionality of substituents critical for receptor binding [3] [10].

Significance in Medicinal Chemistry and Neuroscience

The compound's primary significance resides in its function as a highly selective TAAR1 partial agonist (EC₅₀ = 0.5 μM at human TAAR1), exhibiting negligible activity at related aminergic receptors (dopamine, serotonin, trace amine receptors). This selectivity profile enables precise interrogation of TAAR1's physiological roles without confounding off-target effects [4] [5].

Neuropharmacological characterization reveals multifaceted CNS modulation:

  • Dopaminergic Regulation: Increases firing frequency of dopaminergic neurons in ventral tegmental area at low doses (0.1-1 mg/kg IV), while reducing cocaine-induced hyperdopaminergia
  • Serotonergic Modulation: Enhances dorsal raphe nucleus serotonergic neuron activity at therapeutic doses
  • Glutamatergic Influence: Modulates prefrontal cortex glutamate release indirectly via TAAR1-D2 receptor heterodimerization [5]

In preclinical behavioral models, RO5203648 demonstrates antipsychotic-like properties without catalepsy induction, antidepressant-like effects in forced swim tests, and substance abuse mitigation:

  • Reduces cocaine self-administration (ED₅₀ = 3.2 mg/kg)
  • Prevents cocaine-induced reinstatement of drug-seeking behavior
  • Attenuates methamphetamine-induced hyperlocomotion and neurotransmitter releaseThese effects establish TAAR1 agonism as a novel mechanism for treating addiction and mood disorders [4] [5].

Table 4: Neurochemical Effects in Preclinical Models

Biological SystemObserved EffectTherapeutic Implication
Ventral Tegmental Area↑ Dopaminergic firing at low doses; normalizes psychostimulant-induced hyperactivityAnticraving effects in substance abuse
Dorsal Raphe Nucleus↑ Serotonergic neuron firing frequencyAntidepressant/anxiolytic potential
Prefrontal CortexModulates glutamate release via D2-TAAR1 heteromersCognitive enhancement in schizophrenia
Striatal Dopamine ReleaseNormalizes cocaine-evoked dopamine overflowPrevention of neuroadaptation in addiction

The compound's translational significance extends beyond its direct therapeutic potential. It serves as both:

  • A proof-of-concept molecule validating TAAR1 as a druggable target for neuropsychiatric conditions
  • A structural template for developing improved TAAR1 modulators with optimized blood-brain barrier penetration and metabolic stability

Recent medicinal chemistry efforts have leveraged its core structure to develop dual TAAR1/5-HT1A agonists and TAAR1-biased agonists with refined signaling profiles [3] [4] [5].

Properties

Product Name

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

InChI

InChI=1S/C9H8Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-3,8H,4H2,(H2,12,13)/t8-/m1/s1

InChI Key

HGGPGNSCBBAGJN-MRVPVSSYSA-N

SMILES

C1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

RO5203648; RO-5203648; RO 5203648.

Canonical SMILES

C1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

C1[C@@H](N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.